2,4-Dichloro-5-cyclopropoxypyrimidine
Description
2,4-Dichloro-5-cyclopropoxypyrimidine is a halogenated pyrimidine derivative with chlorine atoms at positions 2 and 4 and a cyclopropoxy group (-O-cyclopropane) at position 4. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding. This compound is likely employed as a synthetic intermediate, particularly in nucleophilic substitution reactions where the chlorine atoms can be replaced with other functional groups.
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-5-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5(12-4-1-2-4)3-10-7(9)11-6/h3-4H,1-2H2 |
InChI Key |
YBGDHEZXGIOIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Dichloro-5-cyclopropoxypyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-5-cyclopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives.
Scientific Research Applications
2,4-Dichloro-5-cyclopropoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-cyclopropoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to antimicrobial or anticancer effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The table below compares 2,4-Dichloro-5-cyclopropoxypyrimidine with key analogs, highlighting structural and functional differences:
Key Observations:
Substituent Type: The cyclopropoxy group in the target compound provides a rigid three-membered ring, increasing lipophilicity compared to smaller groups like fluorine (e.g., 2,4-Dichloro-5-fluoropyrimidine) . This property is critical for drug candidates requiring membrane penetration. Fused-ring systems (e.g., pyrrolo[3,2-d]pyrimidine in ) exhibit extended π-conjugation, altering electronic properties and reactivity compared to non-fused analogs .
Substituent Position :
- Shifting substituents (e.g., cyclopropoxy at position 5 vs. cyclopropylmethoxy at position 6 in ) significantly impacts molecular interactions. Position 5 in pyrimidines is often a hotspot for modulating biological activity .
Reactivity :
- The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, a common pathway for functionalizing pyrimidines. Steric hindrance from the cyclopropoxy group may slow substitution rates compared to less bulky analogs like 2,4-Dichloro-5-fluoropyrimidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
